Terramycin-X

Description

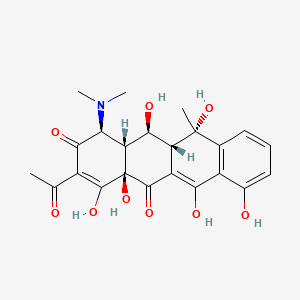

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aR,11S,11aR,12S,12aR)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11,12-hexahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO9/c1-8(25)11-18(28)16(24(3)4)15-19(29)14-13(21(31)23(15,33)20(11)30)17(27)12-9(22(14,2)32)6-5-7-10(12)26/h5-7,14-16,19,26-27,29-30,32-33H,1-4H3/t14-,15-,16+,19+,22-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXLMWZQCURUMB-JSILLTCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2(C(C(C3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)O)C(C1=O)N(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C([C@@]2([C@@H]([C@H]([C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)O)[C@@H](C1=O)N(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801101239 | |

| Record name | (4S,4aR,5S,5aR,6S,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801101239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7647-65-6 | |

| Record name | Oxytetracycline, 2-acetyl-2-de(aminocarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,4aR,5S,5aR,6S,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801101239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-2-DECARBAMOYLOXYTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNV80I68DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and History of Terramycin in Microbiology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of the discovery, history, and microbiological significance of Terramycin (oxytetracycline). Discovered in 1950 by a team at Pfizer, this broad-spectrum antibiotic, derived from the soil actinomycete Streptomyces rimosus, marked a pivotal moment in the fight against bacterial infections. This document details the pioneering screening and fermentation techniques employed in its discovery, the intricate process of its isolation and purification, its mechanism of action as a protein synthesis inhibitor, and its wide-ranging antibacterial efficacy. Quantitative data is presented in structured tables, and key experimental protocols are outlined to provide a thorough understanding of the foundational research. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to elucidate the complex processes involved in Terramycin's journey from a soil microbe to a life-saving therapeutic.

Discovery and Isolation of Streptomyces rimosus

The discovery of Terramycin was a result of an extensive soil screening program initiated by Pfizer in the post-World War II era, a golden age of antibiotic discovery. This systematic search for novel antimicrobial agents involved the collection and analysis of thousands of soil samples from around the globe.

Soil Sample Screening and Isolation of S. rimosus

The process began with the collection of a soil sample from which the Terramycin-producing organism, Streptomyces rimosus, was first isolated. The initial screening process was designed to identify microorganisms capable of inhibiting the growth of pathogenic bacteria.

Experimental Protocol: Isolation of Antibiotic-Producing Actinomycetes

-

Soil Sample Preparation: A one-gram sample of soil is suspended in 10 mL of sterile distilled water and vortexed to create a slurry.

-

Serial Dilution: A series of ten-fold serial dilutions of the soil slurry is performed to achieve a countable number of colonies.

-

Plating: Aliquots of the dilutions are spread onto agar plates containing a medium selective for the growth of Actinomycetes, such as Actinomycete Isolation Agar or Starch Casein Agar. These media often contain antifungal agents like cycloheximide and nystatin to prevent the overgrowth of fungi.

-

Incubation: The plates are incubated at 25-30°C for 7 to 14 days, a period that allows for the characteristic growth and sporulation of Actinomycetes.

-

Colony Selection: Colonies exhibiting the typical morphology of Streptomyces (dry, chalky, and often pigmented) are selected for further analysis.

-

Pure Culture Isolation: Selected colonies are streaked onto fresh agar plates to obtain pure cultures.

-

Antimicrobial Activity Screening: The isolated pure cultures are then tested for their ability to produce antimicrobial compounds. This is often done using a cross-streaking method or an agar plug diffusion assay against a panel of test bacteria, including both Gram-positive and Gram-negative organisms. Zones of growth inhibition around the actinomycete colony indicate the production of an antibiotic.

The discovery of what would be named Terramycin was first announced in a 1950 publication in the journal Science by A. C. Finlay and his colleagues at Pfizer.[1]

The Discovery Workflow

The journey from a soil sample to a potential new antibiotic followed a structured workflow, as depicted in the diagram below.

Fermentation and Production of Terramycin

Once Streptomyces rimosus was identified as a producer of a promising antibiotic, the next critical step was to develop a scalable fermentation process to produce larger quantities of the compound for further testing and potential commercialization. Pfizer's expertise in deep-tank fermentation, honed during the production of penicillin in World War II, was instrumental in the successful large-scale production of Terramycin.[2][3]

Fermentation Medium and Conditions

The production of Terramycin by S. rimosus is a complex biological process that is highly dependent on the composition of the fermentation medium and the culture conditions. The original patent for Terramycin provides insights into the components of the fermentation medium.

Experimental Protocol: Terramycin Fermentation (Based on Early Methods)

-

Inoculum Preparation: A vegetative inoculum of S. rimosus is prepared by growing the organism in a suitable medium to achieve a high cell density.

-

Fermentation Medium: A typical fermentation medium from the early production of Terramycin would include a carbon source, a nitrogen source, and essential minerals. An example of a medium described in the original patent is as follows:

-

Carbon Source: Starch, dextrose, or other carbohydrates.

-

Nitrogen Source: Peptone, meat extract, or other protein hydrolysates.

-

Minerals: Sodium chloride and calcium carbonate.

-

-

Fermentation: The production-scale fermentation is carried out in large, aerated fermenters. The pH of the medium is adjusted and maintained within an optimal range, and the temperature is controlled, typically around 28°C. The fermentation is run for a period of several days, during which the production of Terramycin is monitored.

Extraction and Purification

Following the fermentation process, the next challenge was to extract and purify Terramycin from the complex fermentation broth, which contained a mixture of microbial cells, unused media components, and other metabolic byproducts.

Initial Extraction and Purification Steps

The amphoteric nature of Terramycin, meaning it can act as both an acid and a base, was a key property exploited in its purification.

Experimental Protocol: Extraction and Purification of Terramycin (Based on Early Methods)

-

Mycelial Separation: The fermentation broth is first acidified to a low pH, which helps to release the Terramycin from the mycelia. The solid mycelia are then removed by filtration.

-

Solvent Extraction: The pH of the filtrate is then adjusted to an alkaline range (around pH 9), and the Terramycin is extracted into an organic solvent such as butanol.

-

Concentration: The butanol extract is concentrated under vacuum to reduce its volume.

-

Back Extraction: The concentrated butanol solution is then acidified, causing the Terramycin to move back into an aqueous phase.

-

Crystallization: The acidic aqueous solution is then carefully neutralized to induce the crystallization of Terramycin. Further purification could be achieved by recrystallization from appropriate solvents.

Chemical Structure and Properties

The chemical structure of Terramycin (oxytetracycline) was elucidated through a collaborative effort, a significant achievement in the field of natural product chemistry at the time.

| Property | Description |

| Chemical Formula | C₂₂H₂₄N₂O₉ |

| Molar Mass | 460.434 g/mol |

| Appearance | Pale yellow crystalline solid |

| Core Structure | A four-ringed naphthacene carboxamide backbone |

Mechanism of Action

Terramycin exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This selective action against prokaryotic cells is a hallmark of the tetracycline class of antibiotics.

Inhibition of Bacterial Protein Synthesis

The primary target of Terramycin is the bacterial 70S ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. Specifically, Terramycin binds to the 30S ribosomal subunit.

The mechanism of action can be broken down into the following steps:

-

Entry into the Bacterial Cell: Terramycin enters the bacterial cell, crossing the cell membrane to reach the cytoplasm where the ribosomes are located.

-

Binding to the 30S Ribosomal Subunit: Terramycin binds to the 16S rRNA of the 30S ribosomal subunit.

-

Blocking of the A-Site: This binding sterically hinders the attachment of aminoacyl-tRNA to the acceptor site (A-site) on the mRNA-ribosome complex.[4][5][6]

-

Inhibition of Peptide Elongation: By preventing the binding of new aminoacyl-tRNAs, the elongation of the polypeptide chain is halted.

-

Bacteriostatic Effect: As the bacteria are unable to synthesize essential proteins, their growth and replication are inhibited.

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the step-by-step process of how Terramycin inhibits bacterial protein synthesis.

Antimicrobial Spectrum and Efficacy

Terramycin was notable for its broad spectrum of activity, demonstrating efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms.

In Vitro Susceptibility

Early studies on Terramycin established its potent in vitro activity against numerous pathogenic bacteria. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from that era, showcasing its broad-spectrum nature.

| Bacterial Species | Type | MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.2 - 1.6 |

| Streptococcus pyogenes | Gram-positive | 0.1 - 0.8 |

| Streptococcus pneumoniae | Gram-positive | 0.1 - 0.4 |

| Bacillus anthracis | Gram-positive | 0.2 - 0.8 |

| Escherichia coli | Gram-negative | 0.8 - 6.3 |

| Klebsiella pneumoniae | Gram-negative | 0.4 - 3.1 |

| Salmonella typhi | Gram-negative | 0.4 - 1.6 |

| Haemophilus influenzae | Gram-negative | 0.2 - 1.6 |

| Neisseria gonorrhoeae | Gram-negative | 0.2 - 0.8 |

| Rickettsia prowazekii | Atypical | Susceptible |

| Mycoplasma pneumoniae | Atypical | Susceptible |

Note: The MIC values are approximate ranges compiled from historical data and may vary depending on the specific strain and testing methodology.

Conclusion

The discovery of Terramycin was a landmark achievement in the history of microbiology and medicine. The systematic approach to soil screening, coupled with advancements in fermentation and purification technologies, paved the way for the development of this life-saving antibiotic. Its broad spectrum of activity and novel mechanism of action provided a much-needed weapon against a wide array of bacterial pathogens. The story of Terramycin serves as a testament to the power of microbial biodiversity as a source of novel therapeutics and highlights the importance of continued research and development in the face of evolving antibiotic resistance.

References

- 1. Terramycin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillin Production through Deep-tank Fermentation - National Historic Chemical Landmark - American Chemical Society [acs.org]

- 3. Pfizer - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Chemical Structure and Properties of Oxytetracycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, first isolated in the 1950s from the actinomycete Streptomyces rimosus.[1] It exhibits bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for oxytetracycline, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Physicochemical Properties

Oxytetracycline is a crystalline amphoteric substance with a four-ring naphthacene backbone.[1] Its chemical structure is characterized by multiple hydroxyl and carbonyl groups, as well as a dimethylamino group, which contribute to its chemical properties and biological activity.

Table 1: Physicochemical Properties of Oxytetracycline

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₄N₂O₉ | [1] |

| Molecular Weight | 460.4 g/mol | [1] |

| CAS Number | 79-57-2 | |

| pKa Values | pKa₁: 3.22pKa₂: 7.68pKa₃: 8.94 | [2] |

| Aqueous Solubility | pH dependent: - 500 µg/mL at pH 5 - 31.4 mg/mL at pH 1.2 - 38.0 mg/mL at pH 9.0 | [4] |

| UV-Vis λmax | 218, 265, 314, 360 nm (in deionized water) | [1] |

| 249, 276, 353 nm (in pH 4.5 phosphate buffer) |

Spectroscopic Data

The complex structure of oxytetracycline gives rise to characteristic spectroscopic signatures.

Table 2: Spectroscopic Data for Oxytetracycline

| Technique | Key Data and Assignments | Reference(s) |

| FTIR (cm⁻¹) | 2850-2950 (C-H stretching)1590-1650 (Amide moieties deformation)1310-1410 (Phenol groups) | [5] |

| ¹H NMR | Detailed chemical shifts and coupling constants are not readily available in a comprehensive public source. | |

| ¹³C NMR | Detailed spectral assignments are not readily available in a comprehensive public public source. | [2] |

Note: While the use of ¹H and ¹³C NMR for the structural elucidation of tetracyclines is well-established, a complete and publicly available assigned spectrum for oxytetracycline is not readily found in the searched literature.

Mechanism of Action

Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3] It specifically binds to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome.[1][2] This binding event physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] By preventing the binding of tRNA, oxytetracycline effectively halts the elongation of the polypeptide chain, thereby inhibiting the synthesis of essential proteins required for bacterial growth and replication.[3] This mechanism is selective for bacterial ribosomes, which differ structurally from eukaryotic ribosomes, accounting for its therapeutic utility.[3]

Pharmacokinetics

The pharmacokinetic profile of oxytetracycline has been studied in various animal species. The data presented below is a summary from studies in goats, sheep, and elephants and is intended for comparative purposes.

Table 3: Summary of Pharmacokinetic Parameters of Oxytetracycline in Various Species

| Parameter | Goats (IV, 10 mg/kg) | Sheep (IM) | African Elephant Calves (IM, ~18 mg/kg) | Reference(s) |

| Cmax (µg/mL) | 34.50 ± 1.65 | 0.7 - 6.5 | 6.85 ± 1.96 | [5][6] |

| Tmax (h) | 4 | 12 - 24 | 1 | [5][6] |

| t½ (h) | 1.11 ± 0.05 | 27 - 121 | 131.23 | [5][6] |

| AUC (µg·h/mL) | 27.69 ± 3.01 | 45.6 - 210.8 | - | [5][6] |

| Vd (L/kg) | 0.59 ± 0.06 | - | - | [5] |

| Cl (mL/kg/h) | 369.67 ± 35.21 | - | - | [5] |

Note: These values are subject to variation based on the specific formulation, route of administration, and physiological condition of the animal.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of oxytetracycline using potentiometric titration.

Materials:

-

Potentiometer with a combined pH electrode

-

Standard aqueous buffers (pH 4, 7, and 10)

-

Oxytetracycline sample

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

0.15 M Potassium chloride (KCl) solution

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Nitrogen gas source

Procedure:

-

Calibration: Calibrate the potentiometer using the standard aqueous buffers at pH 4, 7, and 10.

-

Sample Preparation:

-

Prepare a 1 mM solution of oxytetracycline.

-

Take 20 mL of the 1 mM sample solution and acidify it to a pH of 1.8-2.0 with 0.1 M HCl.

-

Maintain a constant ionic strength by using 0.15 M KCl solution.

-

-

Titration:

-

Purge the drug solution with nitrogen to remove dissolved gases.

-

Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with 0.1 M NaOH, adding it in small increments.

-

Continuously monitor and record the pH after each addition, ensuring the reading stabilizes (drift < 0.01 pH units per minute).

-

Continue the titration until the pH reaches 12-12.5 and stabilizes.

-

-

Data Analysis:

-

Perform a minimum of three titrations.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Identify the inflection points on the curve, which correspond to the pKa values.

-

Calculate the average pKa values and standard deviations.

-

Determination of Aqueous Solubility by Shake-Flask Method

This protocol describes the determination of the thermodynamic solubility of oxytetracycline using the shake-flask method.

Materials:

-

Oxytetracycline powder

-

Solvent (e.g., purified water, buffer of specific pH)

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker at a constant temperature

-

Ultrasound bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of oxytetracycline powder to a flask containing a known volume (e.g., 10-20 mL) of the solvent to create a saturated solution with undissolved solid.

-

Equilibration:

-

Optionally, sonicate the flask for approximately 10 minutes to aid in particle size reduction and increase the dissolution rate.

-

Place the sealed flask in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flask for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove all undissolved solid.

-

-

Quantification:

-

Quantify the concentration of oxytetracycline in the clear filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

-

Prepare a calibration curve with standards of known concentrations to determine the solubility.

-

-

Replicates: Perform the experiment in triplicate to ensure accuracy and reproducibility.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Materials:

-

Oxytetracycline stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum of the test organism, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

Antibiotic Dilution Series:

-

Prepare a serial two-fold dilution of the oxytetracycline stock solution in the broth medium directly in the 96-well plate. This will create a range of concentrations to be tested.

-

-

Inoculum Preparation:

-

Prepare a suspension of the test bacteria and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute this standardized suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

-

Inoculation:

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of oxytetracycline that completely inhibits visible growth of the organism.

-

References

Terramycin (Oxytetracycline): A Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the antibacterial spectrum of activity for Terramycin (oxytetracycline). It details the antibiotic's mechanism of action, presents quantitative susceptibility data, and outlines the standardized experimental protocols used for its evaluation.

Introduction

Terramycin, the brand name for oxytetracycline, is a broad-spectrum antibiotic belonging to the tetracycline class. First isolated from the actinomycete Streptomyces rimosus, it has been widely used in both human and veterinary medicine to treat a variety of infections caused by Gram-positive and Gram-negative bacteria. Its bacteriostatic action, achieved through the inhibition of protein synthesis, makes it effective against a wide array of pathogens, although the emergence of resistance has narrowed its clinical utility over time.

Mechanism of Action

Oxytetracycline exerts its bacteriostatic effect by disrupting protein synthesis within the bacterial cell. The drug passively diffuses through porin channels in the bacterial membrane to enter the cell. Once inside, it reversibly binds to the 30S ribosomal subunit. This binding action physically blocks the docking of aminoacyl-tRNA (tRNA) to the acceptor site (A site) on the mRNA-ribosome complex. By preventing the attachment of tRNA, oxytetracycline effectively halts the addition of new amino acids to the nascent peptide chain, thereby inhibiting protein elongation and stopping bacterial growth.

Spectrum of Activity and Quantitative Data

Oxytetracycline is active against a diverse range of bacteria, including Gram-positive and Gram-negative species, as well as atypical organisms like Chlamydiae, Mycoplasmas, and Rickettsiae. Susceptibility is quantitatively defined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. According to the Clinical and Laboratory Standards Institute (CLSI), microorganisms are generally considered susceptible to tetracyclines if the MIC is ≤ 4.0 µg/mL and resistant if the MIC is ≥ 16.0 µg/mL.

The following tables summarize available quantitative data. It is critical to note that MIC values can vary substantially based on the specific bacterial strain, the presence of resistance mechanisms, and the in vitro testing conditions.

Table 1: Example MIC Values for Escherichia coli

| Bacterial Strain | Resistance Status | Test Medium | MIC (µg/mL) | Reference |

| E. coli DA34574 | Susceptible | Mueller-Hinton Broth (MHB) | 0.5 | [1][2] |

| E. coli DA34433 | Resistant (tet(G) efflux pump) | Mueller-Hinton Broth (MHB) | 64 | [1][2] |

| E. coli DA34574 | Susceptible | Sterilised Intestinal Contents (SIC) | 20 | [1][2] |

| E. coli DA34433 | Resistant (tet(G) efflux pump) | Sterilised Intestinal Contents (SIC) | 320 - 640 | [1][2] |

| Enterotoxigenic E. coli (ETEC) (4 of 6 field strains) | Resistant | Not Specified | >64 | [3] |

Table 2: Historical Susceptibility Data (1998 Antibiogram)

This data represents the percentage of clinical isolates found to be susceptible to tetracycline.

| Bacterial Species | Number of Isolates Tested | Percent Susceptible (%) |

| Escherichia coli | 341 | 82 |

| Klebsiella pneumoniae | 110 | 80 |

| Enterobacter cloacae | 58 | 86 |

| Staphylococcus aureus | 565 | 93 |

Experimental Protocols for Determining Antimicrobial Susceptibility

The MIC of Terramycin against specific bacterial strains is primarily determined using broth microdilution or agar dilution methods.

References

- 1. The sub-MIC selective window decreases along the digestive tract: determination of the minimal selective concentration of oxytetracycline in sterilised intestinal contents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The sub-MIC selective window decreases along the digestive tract: determination of the minimal selective concentration of oxytetracycline in sterilised intestinal contents [frontiersin.org]

- 3. researchgate.net [researchgate.net]

In Vitro Antibacterial Efficacy of Oxytetracycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro antibacterial efficacy of Oxytetracycline. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and a visualization of its mechanism of action.

Core Mechanism of Action: Inhibition of Protein Synthesis

Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in both Gram-positive and Gram-negative bacteria.[1] This process is initiated by the passive diffusion of the antibiotic through porin channels in the bacterial membrane. Once inside the cytoplasm, Oxytetracycline binds to the 30S ribosomal subunit. This binding physically blocks the aminoacyl-tRNA from accessing the acceptor (A) site on the mRNA-ribosome complex. By preventing the attachment of new amino acids, Oxytetracycline effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.

References

Terramycin's Assault on Gram-Positive Bacteria: A Technical Deep-Dive into its Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which Terramycin (oxytetracycline), a broad-spectrum tetracycline antibiotic, exerts its inhibitory effects on gram-positive bacteria. We will delve into its primary mode of action targeting protein synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Terramycin's primary mode of action against gram-positive bacteria is the inhibition of protein synthesis, a process essential for bacterial growth and replication.[1][2][3] This bacteriostatic effect is achieved through a specific and reversible interaction with the bacterial ribosome.[1][4]

Terramycin, being lipophilic, can traverse the bacterial cell membrane, often through porin channels, to reach its intracellular target: the 30S ribosomal subunit.[1] By binding to the 30S subunit, Terramycin physically obstructs the A site (aminoacyl-tRNA binding site).[3][5] This blockage prevents the incoming aminoacyl-tRNA from binding to the ribosome-mRNA complex, thereby halting the elongation of the polypeptide chain and effectively arresting protein synthesis.[4][5]

While the primary target is the 30S subunit, some evidence also suggests a secondary, weaker interaction with the 50S ribosomal subunit.[2] Furthermore, some studies indicate that tetracyclines may also disrupt the bacterial cytoplasmic membrane, leading to the leakage of intracellular components.[4]

Recent research also points to a potential secondary mechanism involving the inhibition of translation initiation. Studies have shown that tetracyclines can induce a conformational change in Initiation Factor 3 (IF3) on the 30S ribosomal subunit, which may interfere with the early stages of protein synthesis.[6]

Quantitative Data: Terramycin's Efficacy Against Gram-Positive Bacteria

The efficacy of Terramycin can be quantified through metrics such as the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) for protein synthesis. Below are tables summarizing available data for key gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Oxytetracycline against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Various clinical isolates | 0.25 - >128 | [7] |

| Bacillus subtilis | ATCC 43223 | 0.5 - 2 | [6] |

| Bacillus subtilis | Various strains | All sensitive at 8.0 | [8] |

| Streptococcus pyogenes | Various clinical isolates | 0.5 - 128 | [9] |

| Enterococcus faecalis | Various strains | 4 - 64 | [10] |

Table 2: IC50 of Oxytetracycline for Protein Synthesis Inhibition

| Bacterial Species | Assay Type | IC50 Value | Reference(s) |

| Staphylococcus aureus | Cell-free translation | Data not readily available in cited literature | |

| Bacillus subtilis | In vivo protein synthesis | Estimated to be near the MIC | [3] |

Note: Specific IC50 values for oxytetracycline's inhibition of protein synthesis in gram-positive bacteria are not widely reported in publicly available literature. These values are often determined in specific research contexts and can vary based on the experimental setup.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of Terramycin.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][11]

Objective: To determine the lowest concentration of oxytetracycline that inhibits the visible growth of a gram-positive bacterium.

Materials:

-

Oxytetracycline hydrochloride stock solution (e.g., 1280 µg/mL in sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Dilutions: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the oxytetracycline stock solution to well 1. c. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

-

Prepare Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of oxytetracycline at which there is no visible growth.

Protocol for In Vitro Transcription-Translation (IVTT) Inhibition Assay

This protocol outlines a method to directly measure the effect of oxytetracycline on bacterial protein synthesis using a cell-free system.[12][13][14]

Objective: To quantify the inhibition of protein synthesis by oxytetracycline in a bacterial cell-free extract.

Materials:

-

E. coli S30 extract system for circular DNA (or a similar system prepared from a gram-positive bacterium like Bacillus subtilis)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP) under the control of a bacterial promoter.

-

Amino acid mixture

-

Energy solution (ATP, GTP, etc.)

-

Oxytetracycline solutions of varying concentrations

-

Luminometer or fluorometer

-

37°C incubator

Procedure:

-

Reaction Setup: a. On ice, prepare a master mix containing the S30 extract, amino acid mixture, and energy solution according to the manufacturer's instructions.

-

Addition of Inhibitor: a. In separate reaction tubes, add a small volume of the different oxytetracycline concentrations to be tested. Include a no-antibiotic control.

-

Initiation of Reaction: a. Add the plasmid DNA template to the master mix. b. Aliquot the master mix containing the DNA into the reaction tubes with the oxytetracycline.

-

Incubation: a. Incubate the reactions at 37°C for 1-2 hours.

-

Measurement of Protein Synthesis: a. If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer. b. If using a GFP reporter, measure the fluorescence using a fluorometer.

-

Data Analysis: a. Normalize the reporter signal from the oxytetracycline-treated reactions to the no-antibiotic control. b. Plot the percentage of inhibition against the oxytetracycline concentration to determine the IC50 value.

Protocol for Ribosome Binding Assay (Filter Binding)

This protocol describes a method to measure the direct binding of radiolabeled oxytetracycline to bacterial ribosomes.[15][16][17]

Objective: To quantify the binding affinity of oxytetracycline to isolated bacterial 70S ribosomes or 30S ribosomal subunits.

Materials:

-

Radiolabeled oxytetracycline (e.g., [³H]-oxytetracycline)

-

Purified bacterial 70S ribosomes or 30S subunits

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol)

-

Nitrocellulose filters (0.45 µm pore size)

-

Nylon filters (as a negative control for non-specific binding)

-

Vacuum filtration apparatus

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Ribosome Preparation: a. Isolate and purify 70S ribosomes or 30S subunits from the desired gram-positive bacterium using sucrose gradient centrifugation.[2][9]

-

Binding Reaction: a. In a microcentrifuge tube, combine a fixed concentration of purified ribosomes with varying concentrations of radiolabeled oxytetracycline in the binding buffer. b. Include a reaction with a high concentration of non-labeled oxytetracycline to determine non-specific binding. c. Incubate the reactions at 37°C for 15-30 minutes to allow binding to reach equilibrium.

-

Filtration: a. Pre-soak the nitrocellulose and nylon filters in the binding buffer. b. Assemble the vacuum filtration apparatus with a nitrocellulose filter stacked on top of a nylon filter. c. Apply a gentle vacuum and filter the binding reaction mixture through the filters. Ribosomes and any bound radiolabeled oxytetracycline will be retained on the nitrocellulose filter. d. Wash the filters with cold binding buffer to remove unbound radiolabeled oxytetracycline.

-

Quantification: a. Place the nitrocellulose and nylon filters into separate scintillation vials. b. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Subtract the counts from the nylon filter (non-specific binding) from the counts on the nitrocellulose filter to determine the specific binding. b. Plot the amount of bound oxytetracycline as a function of the free oxytetracycline concentration to determine the binding affinity (Kd).

Signaling Pathways and Cellular Responses

The introduction of an antibiotic like Terramycin, which stalls ribosomes, can trigger complex stress responses in bacteria. While a definitive, complete signaling pathway in response to Terramycin in gram-positive bacteria is not fully elucidated, two major systems are known to be involved in the general antibiotic stress response.

Two-Component Signal Transduction Systems (TCS)

TCSs are a primary mechanism by which bacteria sense and respond to environmental changes, including the presence of antibiotics.[3][18][19] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[18] Upon sensing a stimulus, the histidine kinase autophosphorylates and then transfers the phosphate group to the response regulator, which in turn modulates the expression of target genes. It is plausible that ribosome stalling by Terramycin leads to downstream metabolic or cell envelope stresses that are sensed by specific TCSs, leading to the upregulation of genes involved in antibiotic resistance (e.g., efflux pumps) or cell survival.

The SOS Response

The SOS response is a global response to DNA damage, but it can also be induced by some antibiotics that indirectly cause DNA damage or stall replication forks.[4][12][13] While Terramycin's primary target is the ribosome, the downstream consequences of protein synthesis inhibition can lead to conditions that trigger the SOS response. This pathway involves the activation of the RecA protein, which then mediates the cleavage of the LexA repressor, leading to the derepression of a suite of genes involved in DNA repair and mutagenesis. The induction of the SOS response can contribute to the development of antibiotic resistance by increasing the mutation rate.[4]

Visualizations: Diagrams of Pathways and Workflows

Signaling and Action Pathways

Caption: Terramycin's mechanism of action and induced stress responses.

Experimental Workflows

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for In Vitro Translation Inhibition Assay.

Caption: Workflow for Ribosome Filter Binding Assay.

This guide provides a comprehensive overview of the mode of action of Terramycin against gram-positive bacteria, integrating foundational knowledge with practical experimental details. The provided data and protocols serve as a valuable resource for researchers investigating the mechanisms of antibiotic action and developing novel antimicrobial strategies.

References

- 1. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploratory transcriptomic analysis of Staphylococcus aureus adaptation during polymicrobial interactions | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 5. Proteomics Analyses of Bacillus subtilis after Treatment with Plumbagin, a Plant-Derived Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. m.youtube.com [m.youtube.com]

- 8. neb.com [neb.com]

- 9. Isolation and Analysis of Bacterial Ribosomes Through Sucrose Gradient Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]

- 10. Item - High-resolution transcriptomic analysis of the adaptive response of Staphylococcus aureus during acute and chronic phases of osteomyelitis - Deakin University - Figshare [dro.deakin.edu.au]

- 11. neb.com [neb.com]

- 12. ulab360.com [ulab360.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. microbenotes.com [microbenotes.com]

- 19. m.youtube.com [m.youtube.com]

The Molecular Basis of Terramycin's Bacteriostatic Effect: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the bacteriostatic action of Terramycin (oxytetracycline), a broad-spectrum tetracycline antibiotic. It delves into the primary and secondary modes of action, presents quantitative data on its efficacy, and details the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Terramycin exerts its bacteriostatic effect primarily by inhibiting protein synthesis in bacteria.[1][2] This process is highly specific to bacterial ribosomes, which are structurally distinct from their eukaryotic counterparts, ensuring selective toxicity. The canonical mechanism involves the following key steps:

-

Binding to the 30S Ribosomal Subunit: Terramycin binds reversibly to the small 30S ribosomal subunit of the bacterial 70S ribosome.[3][4] This interaction is a critical first step in its inhibitory action.

-

Blocking of the A-Site: The binding of Terramycin physically obstructs the aminoacyl (A) site on the 30S subunit.

-

Prevention of aminoacyl-tRNA Attachment: This blockage prevents the incoming aminoacyl-tRNA, which carries the next amino acid to be added to the polypeptide chain, from binding to the A-site of the mRNA-ribosome complex.

-

Halting Peptide Elongation: By preventing the addition of new amino acids, Terramycin effectively halts the elongation of the nascent polypeptide chain, thereby arresting protein synthesis.[2] This cessation of protein production prevents the bacteria from carrying out essential functions, leading to the inhibition of growth and replication.

Secondary Mechanism: Interference with Translation Initiation

Recent studies have revealed a complementary mechanism by which tetracyclines, including oxytetracycline, can inhibit bacterial protein synthesis by targeting the translation initiation phase.[5][6][7] This action involves the antibiotic's interaction with initiation factors (IFs):

-

Induction of IF3 Compaction: Oxytetracycline, along with other tetracyclines, induces a compact conformation of Initiation Factor 3 (IF3) when it is bound to the 30S ribosomal subunit.[5][6]

-

Modulation of IF1 Retention: The presence of tetracyclines can affect the retention of Initiation Factor 1 (IF1) on the 30S subunit during the progression of translation initiation.[5][7]

-

Delay in 70S Initiation Complex Formation: By influencing the dynamics of IF1 and IF3, oxytetracycline can delay the formation of the 70S initiation complex, which is a prerequisite for the commencement of peptide chain elongation.[5]

References

- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxytetracycline inhibition of mitochondrial protein synthesis in bovine lymphocytes infected with Theileria parva or stimulated by mitogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Oxytetracycline binding to E. coli ribosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of oxytetracycline to E coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Oxytetracycline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Oxytetracycline, a crucial step in antimicrobial susceptibility testing. The methodologies outlined adhere to standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.

Introduction

Oxytetracycline is a broad-spectrum tetracycline antibiotic used in both human and veterinary medicine. Determining the MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is fundamental for:

-

Guiding clinical therapy: Selecting appropriate and effective antibiotic dosages.

-

Monitoring antimicrobial resistance: Tracking the emergence and spread of resistant strains.

-

Drug discovery and development: Evaluating the potency of new antimicrobial agents.

The most common methods for MIC determination are broth microdilution and agar dilution. This document provides detailed protocols for both.

Data Presentation: Quality Control Ranges

Accurate MIC determination relies on the concurrent testing of well-characterized quality control (QC) strains with known susceptibility to the antimicrobial agent. These strains, with their established MIC ranges, serve to validate the test methodology and ensure the reliability of the results. The acceptable MIC ranges for Oxytetracycline against standard QC strains, as recommended by EUCAST, are summarized below.

Table 1: EUCAST-Recommended MIC Quality Control Ranges for Oxytetracycline (mg/L)

| Quality Control Strain | Oxytetracycline MIC Range (mg/L) |

| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |

| Streptococcus pneumoniae ATCC® 49619™ | 0.06 - 0.25 |

Note: As of the latest EUCAST updates, specific MIC QC ranges for Oxytetracycline against E. coli ATCC® 25922™ and P. aeruginosa ATCC® 27853™ are not explicitly provided in the primary tables. Laboratories should refer to the most current EUCAST documentation for any updates.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Materials:

-

Oxytetracycline hydrochloride powder

-

Appropriate solvent (e.g., sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Quality control strains (S. aureus ATCC® 29213™, S. pneumoniae ATCC® 49619™)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Oxytetracycline Stock Solution:

-

Aseptically weigh a precise amount of Oxytetracycline hydrochloride powder.

-

Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1000 mg/L).

-

Sterilize the stock solution by membrane filtration (0.22 µm filter).

-

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the Oxytetracycline stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plate:

-

Add 10 µL of the final bacterial inoculum to each well (wells 1-12), resulting in a final volume of 110 µL per well and a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Oxytetracycline at which there is no visible growth (clear well). The growth control well (well 12) should show distinct turbidity.

-

Agar Dilution Method

The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organism. This method is particularly useful for testing multiple isolates simultaneously.

Materials:

-

Oxytetracycline hydrochloride powder

-

Appropriate solvent

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Quality control strains

-

Incubator (35°C ± 2°C)

-

Inoculum replicating device (optional)

Procedure:

-

Preparation of Oxytetracycline Stock Solution:

-

Prepare a sterile stock solution as described in the broth microdilution protocol.

-

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

Add the appropriate volume of the Oxytetracycline stock solution to the molten agar to achieve the desired final concentrations. For example, to prepare a plate with a final concentration of 2 mg/L, add 1 mL of a 20 mg/L Oxytetracycline solution to 9 mL of molten agar.

-

Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

Prepare a series of plates with decreasing concentrations of Oxytetracycline. Also, prepare a growth control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

-

-

Inoculation of Agar Plates:

-

Spot-inoculate the surface of each agar plate with the bacterial suspension. An inoculum replicating device can be used to deliver a standardized volume (e.g., 1-2 µL) of each bacterial suspension to the agar surface.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of Oxytetracycline that completely inhibits the growth of the organism. The growth control plate should show confluent growth.

-

Mandatory Visualizations

Caption: Workflow for Broth Microdilution MIC Determination.

Caption: Workflow for Agar Dilution MIC Determination.

Application of Terramycin® (Oxytetracycline) in Preventing Bacterial Contamination in Primary Cell Lines

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Primary cell cultures, derived directly from tissues, are invaluable tools in biomedical research and drug development due to their physiological relevance. However, they are particularly susceptible to microbial contamination, which can compromise experimental results, lead to loss of valuable samples, and pose a safety risk. Terramycin®, the brand name for oxytetracycline, is a broad-spectrum antibiotic belonging to the tetracycline family. It is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a useful tool for preventing bacterial contamination during the critical initial stages of primary cell culture.

Mechanism of Action

Terramycin exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It specifically binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] This action effectively halts the elongation of peptide chains, thereby inhibiting bacterial growth and replication.[2] Because Terramycin targets bacterial ribosomes, which are structurally distinct from eukaryotic ribosomes, it can selectively inhibit bacterial growth with minimal effects on mammalian cells when used at appropriate concentrations.

Spectrum of Activity

Terramycin is a broad-spectrum antibiotic with activity against a variety of Gram-positive and Gram-negative bacteria. This makes it suitable for use in primary cell culture where the identity of potential contaminants is often unknown. It has demonstrated efficacy against common contaminants such as Staphylococcus aureus.

Quantitative Data Summary

Table 1: Recommended Working Concentrations and Cytotoxicity of Oxytetracycline

| Parameter | Concentration | Cell Type | Observations |

| Recommended Working Concentration | 10 µg/mL | General Cell Culture | Recommended for routine prevention of bacterial contamination. |

| Cytotoxicity Threshold (approximate) | >50 µg/mL | Vero Cells | No significant cytotoxicity observed at 50 µg/mL.[2] |

| Cytotoxicity | Dose-dependent decrease | Normal Human Melanocytes | Cell viability decreases as oxytetracycline concentration increases.[1] |

| Comparative Cytotoxicity | Less toxic than ciprofloxacin | Human Tympanic Membrane Fibroblasts | Tetracyclines, as a class, showed lower cytotoxicity compared to quinolone antibiotics.[3][4] |

Table 2: Efficacy of Oxytetracycline Against Staphylococcus aureus

| Concentration (µg/µL) | Antimicrobial Ability (%) | Biofilm Inhibitory Capacity (%) |

| 10% (100 µg/mL) | 28.60 ± 13.23 | 2.20 ± 8.77 |

| 20% (200 µg/mL) | 36.30 ± 5.37 | 2.70 ± 4.17 |

| 30% (300 µg/mL) | 57.70 ± 2.23 | 3.73 ± 14.14 |

Data adapted from a study on S. aureus isolates from Aceh cattle preputium.[5]

Experimental Protocols

Protocol 1: Preparation of Terramycin® (Oxytetracycline) Stock Solution (10 mg/mL)

Materials:

-

Terramycin® (Oxytetracycline hydrochloride) powder

-

Cell culture grade water or phosphate-buffered saline (PBS), sterile

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Calibrated balance

-

Weighing paper

-

Spatula

-

Vortex mixer

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out 100 mg of Terramycin® powder using a calibrated balance.

-

Transfer the powder to a sterile 15 mL conical tube.

-

Add 10 mL of sterile cell culture grade water or PBS to the conical tube.

-

Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

-

Sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.

-

Label the aliquots with the name of the antibiotic, concentration (10 mg/mL), and the date of preparation.

-

Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Use of Terramycin® in Primary Cell Culture for Contamination Prevention

Materials:

-

Prepared Terramycin® stock solution (10 mg/mL)

-

Primary cell culture medium, complete (with serum and other supplements)

-

Primary cells for culture

-

Sterile cell culture flasks or plates

Procedure:

-

Preparation of Antibiotic-Containing Medium:

-

Thaw an aliquot of the 10 mg/mL Terramycin® stock solution.

-

In a sterile environment, add the Terramycin® stock solution to the complete primary cell culture medium to achieve the desired final working concentration. For a final concentration of 10 µg/mL, add 1 µL of the 10 mg/mL stock solution for every 1 mL of culture medium (a 1:1000 dilution).

-

Mix the medium gently by swirling.

-

-

Initial Seeding of Primary Cells:

-

Following the isolation of primary cells from the tissue, resuspend the cell pellet in the prepared Terramycin®-containing medium.

-

Seed the cells into the appropriate culture vessel.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

-

Subsequent Culture and Weaning from Antibiotics:

-

For the first 1-2 weeks of culture, continue to use the Terramycin®-containing medium for all medium changes. This is the period when the culture is most vulnerable to contamination introduced from the primary tissue.

-

After the initial culture period and once the cells are well-established and proliferating, it is recommended to wean the cells off the antibiotic.

-

To do this, perform subsequent subcultures or medium changes with a medium that does not contain Terramycin®.

-

Closely monitor the cultures for any signs of contamination after the removal of the antibiotic.

-

Important Considerations:

-

Aseptic Technique: The use of antibiotics is not a substitute for good aseptic technique. Strict sterile procedures should always be the primary method of contamination prevention.

-

Cytotoxicity: While Terramycin® has selective toxicity for bacteria, high concentrations can be detrimental to mammalian cells. It is advisable to determine the optimal, non-toxic concentration for your specific primary cell type.

-

Masking of Low-Level Contamination: Continuous use of antibiotics can mask low-level or resistant bacterial contamination, which can flare up once the antibiotic is removed. Therefore, long-term use is generally discouraged.

-

Mycoplasma: Terramycin® is not effective against Mycoplasma species as they lack a cell wall, the target of some antibiotics. Specific anti-mycoplasma agents should be used if Mycoplasma contamination is suspected.

Visualizations

References

- 1. Phototoxic effect of oxytetracycline on normal human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of Tetracyclines in Human Tympanic Membrane Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Oxytetracycline Dosage in Experimental Murine Infections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of oxytetracycline dosage and administration for treating experimental bacterial infections in mice. The following protocols are based on established research findings and are intended to guide the design and execution of in vivo studies.

Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class. It is effective against a variety of Gram-positive and Gram-negative bacteria, as well as atypical organisms such as Chlamydia and Mycoplasma. In murine research models, oxytetracycline is a valuable tool for studying the efficacy of antimicrobial therapies.

Key Considerations for Dosing:

-

Infection Model: The type of bacterial infection being studied is a primary determinant of the required oxytetracycline dosage, route of administration, and duration of treatment.

-

Mouse Strain: The genetic background of the mice can influence drug metabolism and immune response, potentially affecting treatment outcomes.

-

Drug Formulation: Oxytetracycline is available in various forms, including hydrochloride salt. The specific formulation can impact solubility and bioavailability.

-

Route of Administration: Common routes for administering oxytetracycline to mice include oral gavage, intraperitoneal (IP) injection, subcutaneous (SC) injection, and intramuscular (IM) injection. The choice of route depends on the desired pharmacokinetic profile and the experimental design.

Quantitative Data Summary

The following table summarizes oxytetracycline dosages used in various experimental mouse infection models, as reported in the scientific literature.

| Infection Model | Mouse Strain | Oxytetracycline Dosage | Administration Route | Frequency & Duration | Outcome/Remarks | Reference |

| Chlamydia trachomatis (mouse pneumonitis) | Not Specified | 9.5 mg/kg | Oral | Once daily for 7 days | Mean protective dose. | [1] |

| Chlamydia trachomatis (mouse pneumonitis) | Not Specified | 1.6 mg/kg | Oral | Once daily for 14 days | Mean protective dose with extended treatment. | [1] |

| Mycoplasma pulmonis (vaginal) | BALB/c | Not specified, but treatment was for 5 days | Subcutaneous | Daily for 5 days | Eradicated infection in 8 of 9 immunocompetent mice. Failed to eradicate in nude mice. | [2][3] |

| Mycoplasma hominis (vaginal) | BALB/c | Not specified, but treatment was for a set duration | Subcutaneous | Not specified | Eradicated infection in all 8 mice tested. | [2][4] |

| Mycoplasma pneumoniae (oropharyngeal) | BALB/c | Not specified, but treatment was for 5 days | Subcutaneous | Daily for 5 days | Eradicated infection in 8 of 9 mice. | [2] |

| General Toxicity Study | Not Specified | 15, 22.5, and 30 mg/kg | Intramuscular | Daily for 42 days | Produced mild to severe toxic signs. | [5] |

| Borrelia burgdorferi | C3H/HeNCrIBR | Not specified | Not specified | Not specified | Failed to cure infected mice. | [6] |

Experimental Protocols

Protocol for Oral Administration of Oxytetracycline in a Chlamydia trachomatis Pneumonia Model

This protocol is adapted from studies evaluating the efficacy of oral oxytetracycline against lethal intranasal Chlamydia trachomatis infection in mice.[1]

a. Infection Induction:

-

Culture the Chlamydia trachomatis (mouse pneumonitis strain) in an appropriate cell line (e.g., McCoy cells).

-

Prepare an inoculum of a lethal dose of C. trachomatis suspended in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Lightly anesthetize the mice (e.g., with isoflurane).

-

Administer the inoculum intranasally to the mice.

b. Preparation and Administration of Oxytetracycline:

-

Prepare a stock solution of oxytetracycline hydrochloride in sterile water or saline. The concentration should be calculated to deliver the desired dose in a manageable volume (typically 0.1-0.2 mL for a mouse).

-

For a dose of 9.5 mg/kg for a 20g mouse, the required dose is 0.19 mg. If the stock solution is 1 mg/mL, 0.19 mL would be administered.

-

Administer the oxytetracycline solution via oral gavage, starting 30 minutes after infection and continuing once daily for the specified duration (e.g., 7 or 14 days).[1]

c. Monitoring and Outcome Assessment:

-

Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a predefined period (e.g., 21 days).

-

The mean protective dose (PD50) can be calculated based on survival rates at different dosage levels.

Protocol for Subcutaneous Administration of Oxytetracycline in a Mycoplasma Genital Tract Infection Model

This protocol is based on studies investigating the treatment of Mycoplasma pulmonis and Mycoplasma hominis infections in the female mouse genital tract.[2][4]

a. Infection Induction:

-

To predispose the mice to a stable vaginal infection, administer progesterone (e.g., Depo-Provera, 2.5 mg subcutaneously) or oestradiol (0.5 mg subcutaneously) weekly.[2][4]

-

Culture the desired Mycoplasma species (e.g., M. pulmonis or M. hominis) in an appropriate broth medium.

-

Introduce a 50 µL suspension of the mycoplasmal organisms intravaginally using a pipette.[4]

b. Preparation and Administration of Oxytetracycline:

-

Prepare a sterile solution of oxytetracycline for injection.

-

Administer the solution subcutaneously daily for the specified duration (e.g., 4 or 5 days).[2] The exact dosage was not specified in the source material but should be determined based on preliminary dose-finding studies.

c. Monitoring and Outcome Assessment:

-

At selected time points after the completion of treatment (e.g., 10-21 days), swab the vagina to collect samples.[2]

-

Culture the swabs in a suitable mycoplasma medium to determine the presence or absence of the organism and quantify the bacterial load (colony-forming units, CFU).

Visualizations

Experimental Workflow for Efficacy Testing

The following diagram illustrates a general workflow for evaluating the efficacy of oxytetracycline in a murine infection model.

Caption: General experimental workflow for murine infection models.

Oxytetracycline's Mechanism of Action

Oxytetracycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of polypeptide chains.

Caption: Oxytetracycline's inhibitory effect on bacterial protein synthesis.

References

- 1. Activity of oral amoxicillin, ampicillin, and oxytetracycline against infection with chlamydia trachomatis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Observations on the antibiotic treatment of experimentally induced mycoplasmal infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

Terramycin (Oxytetracycline) in Research: Application Notes and Protocols for Veterinary and Agricultural Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Terramycin (oxytetracycline), a broad-spectrum tetracycline antibiotic, in various veterinary and agricultural research models. The information compiled from peer-reviewed studies and veterinary sources is intended to guide the design and execution of preclinical and research investigations.

I. Mechanism of Action

Terramycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible microorganisms. It specifically targets the bacterial 70S ribosome, which is structurally distinct from the 80S ribosome found in eukaryotes, providing a degree of selective toxicity.[1] The primary mechanism involves binding to the 30S ribosomal subunit.[1][2] This binding event physically obstructs the aminoacyl-tRNA from attaching to the acceptor site (A-site) on the mRNA-ribosome complex.[1][2] By preventing the binding of tRNA, Terramycin effectively halts the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis and inhibiting bacterial growth and replication.[1]

Recent studies suggest a complementary mechanism where tetracyclines, including oxytetracycline, can also interfere with the translation initiation phase. This involves inducing a conformational change in Initiation Factor 3 (IF3) on the 30S subunit and retaining Initiation Factor 1 (IF1) during the formation of the 70S initiation complex, which further slows the progression to the elongation phase of protein synthesis.[3]

II. Veterinary Research Applications & Protocols

Terramycin is widely used in veterinary research to model the treatment of various bacterial infections in livestock and companion animals. Long-acting formulations are often preferred in research settings involving large animals to reduce handling and stress.

A. Bovine Respiratory Disease and Pleuropneumonia Model

Objective: To assess the efficacy of long-acting oxytetracycline in preventing the formation of lung sequestra in cattle experimentally infected with Mycoplasma mycoides subsp. mycoides SC (the causative agent of Contagious Bovine Pleuropneumonia - CBPP).

Experimental Protocol:

-

Animal Model: Healthy cattle, confirmed to be free of CBPP.

-

Infection: Experimental infection is induced via intratracheal intubation or contact exposure with infected animals.

-

Treatment Initiation: Upon the first clinical signs of illness (e.g., coughing, nasal discharge, fever, respiratory distress), treatment is initiated.[4]

-

Drug Administration: A long-acting formulation of oxytetracycline (20%) is administered via intramuscular injection at a dose of 20 mg/kg of body weight (1 ml/10 kg).[4]

-

Monitoring: Animals are monitored daily for clinical signs, and rectal temperature and respiratory rates are recorded at regular intervals (e.g., every two days).[4]

B. Swine Pneumonia Model (in vitro Efficacy)

Objective: To determine the in vitro potency of oxytetracycline against key swine respiratory pathogens.

Experimental Protocol:

-

Bacterial Strains: Isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida from porcine origin.

-

Culture Media: Appropriate broth (e.g., Mueller-Hinton) and porcine serum are used as growth matrices.[5][6]

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Prepare serial twofold dilutions of oxytetracycline in both broth and serum.

-

Inoculate with a standardized bacterial suspension.

-

Incubate at 37°C for 24 hours.

-

The MIC is the lowest concentration that inhibits visible bacterial growth.[5]

-

-

Determination of Minimum Bactericidal Concentration (MBC):

-

Subculture from the clear tubes of the MIC assay onto antibiotic-free agar plates.

-

Incubate at 37°C for 24-48 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% (3-log10) reduction in the initial bacterial count.[5]

-

-

Data Analysis: Compare MIC and MBC values between the two matrices (broth vs. serum) to assess the influence of serum proteins on antibiotic potency.[6]

Quantitative Data Summary:

| Pathogen | Matrix | MIC (µg/mL) | MBC (µg/mL) |

| A. pleuropneumoniae | Broth | Varies by strain | Varies by strain |

| Pig Serum | 0.83:1 (Serum:Broth Ratio)[6] | 1.22:1 (Serum:Broth Ratio)[6] | |

| P. multocida | Broth | Varies by strain | Varies by strain |

| Pig Serum | 22.0:1 (Serum:Broth Ratio)[6] | 7.34:1 (Serum:Broth Ratio)[6] |

Note: Absolute MIC/MBC values are strain-dependent. The table presents the reported ratios of potency in serum versus broth.

C. Impact on Gut Microbiome in Grazing Cattle

Objective: To investigate the short-term effects of a single dose of oxytetracycline on the fecal microbiome and antibiotic resistome of grazing beef cattle.

Experimental Protocol:

-

Animal Model: Grazing steers with no prior exposure to antibiotics.

-

Treatment: A single intramuscular injection of a long-acting oxytetracycline formulation.[7]

-

Control Group: A cohort of steers receives no treatment.[7]

-

Sample Collection: Fecal samples are collected from all animals prior to treatment and at multiple time points post-treatment (e.g., over a 14-day period).[7]

-

Microbiome Analysis:

-

DNA is extracted from fecal samples.

-

16S rRNA gene sequencing is performed to characterize the bacterial community structure and diversity.[7]

-

-

Resistome Analysis:

-

Shotgun metagenomic sequencing is used to identify and quantify the abundance of antibiotic resistance genes (ARGs).[7]

-

-

Data Analysis: Alpha and beta diversity metrics are used to assess changes in the microbiome. The relative abundance of specific bacterial taxa and ARGs is compared between treated and control groups over time.[7]

III. Agricultural & Aquaculture Research Applications

Terramycin is utilized in agricultural and aquaculture research to study its effects on plant-associated bacteria, its uptake by crops, and its efficacy in treating aquatic animal diseases.

A. Aquaculture: Nile Tilapia Gut Microbiome Model

Objective: To evaluate the impact of an in-feed oxytetracycline treatment on the gut microbiome and the dynamics of antimicrobial resistance genes in Nile tilapia (Oreochromis niloticus).

Experimental Protocol:

-

Animal Model: Juvenile Nile tilapia.

-

Acclimation: Fish are acclimated to laboratory conditions in a recirculating aquaculture system.

-

Treatment Diet: A medicated feed is prepared containing oxytetracycline to deliver a dose of 100 mg/kg of fish body weight per day.[8]

-